Oleic Acid

Description

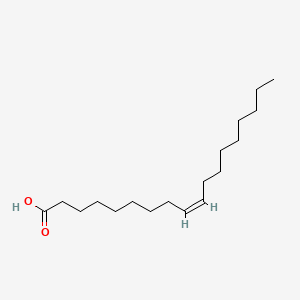

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2, Array |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28325-80-6, 7049-68-5, 29857-65-6 |

Source

|

| Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025809 |

Source

|

| Record name | Oleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oleic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C |

Source

|

| Record name | Oleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |

CAS No. |

112-80-1, 68412-07-7, 2027-47-6 |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C |

Source

|

| Record name | OLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OLEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

natural sources and abundance of oleic acid

An In-depth Technical Guide to the Natural Sources and Abundance of Oleic Acid

Introduction

Oleic acid (18:1 cis-9) is the most common monounsaturated omega-9 fatty acid found in nature.[1] It is a key component of triglycerides, phospholipids (B1166683) in cell membranes, cholesteryl esters, and wax esters.[1] While the human body can synthesize oleic acid, primarily from stearic acid via the enzyme stearoyl-CoA 9-desaturase, dietary intake remains a significant source.[2][3] This technical guide provides a comprehensive overview of the , detailed methodologies for its quantification, and insights into its related biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and detailed information on this ubiquitous fatty acid.

Natural Abundance of Oleic Acid

Oleic acid is widely distributed in both plant and animal kingdoms.[2][4] Its concentration can vary significantly depending on the source, and in the case of plant oils, on the specific cultivar.[1][5] High-oleic variants of several oilseed crops have been developed through selective breeding and biotechnology to enhance the oleic acid content, improving the oil's oxidative stability and nutritional profile.[1][5][6]

Oleic Acid in Plant-Based Sources

Plant oils are among the richest sources of oleic acid. Olive oil is famously high in oleic acid, which constitutes a majority of its fatty acid profile.[1][7] Many nuts, seeds, and their derived oils are also excellent sources.

Table 1: Oleic Acid Content in Selected Plant Oils

| Oil Source | Oleic Acid Content (% of Total Fatty Acids) | Reference(s) |

|---|---|---|

| Olive Oil | 70 - 83% | [1][8][9] |

| High-Oleic Sunflower Oil | ~80% or more | [1][6] |

| High-Oleic Safflower Oil | ~80% | [6] |

| Almond Oil | ~80% | [4][8] |

| Apricot Kernel Oil | ~70% | [4][8] |

| High-Oleic Canola Oil | >70% | [5] |

| High-Oleic Soybean Oil | >70% | [6][10] |

| Avocado Oil | 65 - 70% | [6][8] |

| Canola Oil (Conventional) | ~61% | [1][5] |

| Pecan Oil | 59 - 75% | [1] |

| Peanut Oil | 36 - 67% | [1] |

| Macadamia Oil | ~60% | [1] |

| Sesame Oil | ~40% | [1][4] |

| Sunflower Oil (Conventional) | ~20% | [5][8] |

| Grapeseed Oil | 15 - 20% |[1][4] |

Table 2: Oleic Acid Content in Selected Nuts and Seeds

| Nut/Seed Source | Oleic Acid Content (% of Total Fat) | Reference(s) |

|---|---|---|

| Hazelnuts | ~79% | [4][8] |

| Pecans | ~65% | [4][8] |

| Almonds | ~62% | [4][8] |

| Macadamia Nuts | ~60% | [1][4][8] |

| Cashews | ~60% | [4][8] |

| Karuka | ~52% | [1] |

| Pistachio Nuts | ~53% (of total fat) | [11] |

| Peanuts | Data varies by type |[12] |

Oleic Acid in Animal-Based Sources

Oleic acid is the most abundant fatty acid in human adipose tissue.[1] It is also found in significant quantities in various animal fats.

Table 3: Oleic Acid Content in Selected Animal Fats

| Animal Source | Oleic Acid Content (% of Total Fat) | Reference(s) |

|---|---|---|

| Chicken & Turkey Fat | 37 - 56% | [1][7] |

| Lard (Pork Fat) | 44 - 47% | [1][7][13] |

| Beef Tallow | ~51% (in beef) | [4] |

| Eggs | 45 - 48% | [4][8] |

Experimental Protocols for Oleic Acid Quantification

The accurate quantification of oleic acid in biological matrices is critical for research and development. Gas Chromatography (GC) is the gold standard for fatty acid analysis, offering high resolution and sensitivity.[14] It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Workflow for Oleic Acid Quantification by GC-MS

Methodology Detail: GC-MS Analysis of Total Fatty Acids

This protocol is a composite based on established methods for quantifying total fatty acids, including oleic acid, in a biological sample.[15][16][17]

1. Sample Preparation and Lipid Extraction:

-

For Tissues: Homogenize approximately 1 mg of tissue on ice in methanol.[16] For softer tissues, sonication may be sufficient.[15]

-

For Cells: Use a known cell count (e.g., 0.5 x 10⁶ cells) and lyse with methanol.[15][16]

-

Internal Standards: Spike the homogenate with a known amount of a deuterated internal standard mixture, which must include a deuterated oleic acid analog (e.g., Oleic Acid-d2).[15][16] This is crucial for accurate quantification by correcting for sample loss during preparation.

-

Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., Folch method) or an iso-octane/methanol system.[15][17] The addition of an acid (e.g., HCl) helps to protonate free fatty acids for better extraction into the organic phase.[15][16] The organic layer containing the lipids is collected.

2. Saponification and Derivatization:

-

Saponification (for Total FAs): To analyze fatty acids from complex lipids (like triglycerides and phospholipids), the ester bonds must be cleaved. This is achieved by saponification, typically by incubating the lipid extract with a strong base like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH3).[15][17]

-

Derivatization: Fatty acids are often derivatized to increase their volatility and improve chromatographic properties for GC analysis.[17][18]

-

Fatty Acid Methyl Esters (FAMEs): A common method involves reaction with methanolic HCl or boron trifluoride (BF₃) in methanol.[17]

-

Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity using negative chemical ionization (NCI) MS, derivatization with pentafluorobenzyl bromide (PFB-Br) is highly effective.[15][16] The sample is incubated with PFB-Br and a catalyst (e.g., diisopropylethylamine) at room temperature.[15]

-

3. GC-MS Analysis:

-

Injection: The derivatized sample, dissolved in a suitable solvent like iso-octane, is injected into the GC system.[15] A splitless injection mode is often chosen to increase sensitivity for low-level analytes.[14]

-

Chromatographic Separation: A capillary column, such as a DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) or HP-5MS, is used to separate the fatty acid esters based on their boiling points and polarity.[14][19] A typical temperature program involves an initial hold followed by a gradual ramp to a final high temperature to elute all compounds.[19]

-

Mass Spectrometry Detection: The eluting compounds enter the mass spectrometer. For PFB esters, Negative Chemical Ionization (NCI) is used, which provides high sensitivity.[16] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect the specific molecular ions of the target oleic acid derivative and the internal standard.

4. Quantification:

-

A standard curve is generated using known concentrations of an oleic acid standard and a fixed concentration of the internal standard.[15]

-

The ratio of the peak area of the analyte (oleic acid derivative) to the peak area of the internal standard is calculated for both the standards and the unknown samples.

-

The concentration of oleic acid in the original sample is determined by comparing its peak area ratio to the standard curve.[15]

Signaling Pathways Involving Oleic Acid

Beyond its structural and metabolic roles, oleic acid acts as a signaling molecule that can modulate intracellular pathways. One such pathway involves the regulation of fatty acid oxidation in skeletal muscle cells.

Oleic Acid-Stimulated Fatty Acid Oxidation Pathway

This signaling cascade illustrates how oleic acid can specifically control lipid metabolism.[20] Treatment of skeletal muscle cells with oleic acid leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[20][21] PKA then phosphorylates and activates the deacetylase SIRT1.[20][21] Activated SIRT1 targets the transcriptional coactivator PGC1α, removing its acetyl groups.[20] This deacetylation hyperactivates PGC1α, leading to increased expression of genes involved in the fatty acid oxidation pathway and a subsequent acceleration in the rate of complete fatty acid oxidation.[20][21] This mechanism highlights a sophisticated cellular route for sensing and responding to the availability of this specific monounsaturated fatty acid.

References

- 1. Oleic acid - Wikipedia [en.wikipedia.org]

- 2. nutrivore.com [nutrivore.com]

- 3. mdpi.com [mdpi.com]

- 4. draxe.com [draxe.com]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. High Oleic Oil: Everything You Need to Know | Algae Cooking Club [algaecookingclub.com]

- 7. Oleic Acid In Food Formulations - Knowde Periodical [periodical.knowde.com]

- 8. Netmeds [netmeds.com]

- 9. High Oleic Oils and Their Benefits | Maverik Oils [maverikoils.com]

- 10. High Oleic Soybean Oil | SNI Global | Call Today [sniglobal.org]

- 11. researchgate.net [researchgate.net]

- 12. Nuts and Seeds High in Oleic acid | Whole Food Catalog [wholefoodcatalog.info]

- 13. Animal fat - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Oleic Acid in Modulating Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell membrane fluidity is a critical determinant of cellular function, influencing a vast array of processes from signal transduction to molecular transport. Oleic acid, a monounsaturated omega-9 fatty acid, is a key player in the regulation of this biophysical property. This technical guide provides an in-depth exploration of the multifaceted role of oleic acid in modulating the fluidity of cell membranes. We will delve into the biochemical mechanisms by which oleic acid is incorporated into membrane phospholipids (B1166683), detail its impact on the structural and dynamic properties of the lipid bilayer, and present quantitative data from key experimental techniques. Furthermore, this guide will elucidate the downstream consequences of these membrane alterations on critical cellular signaling pathways and provide detailed protocols for the experimental assessment of oleic acid's effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the influence of oleic acid on cell membrane dynamics.

Introduction: The Dynamic Nature of the Cell Membrane

The cell membrane is not a static barrier but a fluid and dynamic structure, as described by the fluid mosaic model. This fluidity is primarily governed by the lipid composition of the bilayer, including the length and degree of saturation of the fatty acyl chains of phospholipids, as well as the presence of other lipids like cholesterol. Membrane fluidity is essential for a multitude of cellular functions, including the lateral diffusion of membrane proteins, the formation of membrane domains such as lipid rafts, and the regulation of membrane-associated enzymatic activity.

Oleic acid (18:1 cis-Δ9), with its characteristic kink in the hydrocarbon chain due to the presence of a single cis double bond, plays a crucial role in disrupting the tight packing of saturated fatty acyl chains.[1] This disruption leads to an increase in the overall fluidity of the membrane, a phenomenon with profound implications for cellular physiology and pathology.

Biochemical Mechanism of Oleic Acid's Influence on Membrane Fluidity

The incorporation of oleic acid into the cell membrane is a multi-step process. Exogenous oleic acid is taken up by the cell and subsequently activated to its coenzyme A (CoA) derivative, oleoyl-CoA. This activated form can then be incorporated into various phospholipid species, primarily phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), through the action of acyltransferases.

The presence of the cis double bond in the oleoyl (B10858665) chain introduces a bend of approximately 30 degrees, which sterically hinders the close packing of adjacent phospholipid molecules. This increased intermolecular distance reduces the van der Waals interactions between the acyl chains, thereby lowering the phase transition temperature (Tm) of the membrane from a more ordered gel phase to a more fluid liquid-crystalline phase.

Quantitative Impact of Oleic Acid on Membrane Biophysical Properties

The effect of oleic acid on membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key findings from the literature.

| Experimental Technique | Lipid System | Oleic Acid Concentration | Key Finding | Reference |

| Differential Scanning Calorimetry (DSC) | Dimyristoylphosphatidylcholine (DMPC) | Varied | Formation of a pure component with a stoichiometry of OA/DMPC (1:2) and complex phase diagrams indicating fluid phase immiscibility. | [2] |

| Distearoylphosphatidylcholine (DSPC) | Varied | Complex phase diagrams with regions of phase separation. | [2] | |

| 1-palmitoyl-2-oleoyl PE (POPE) and dielaidoyl PE (DEPE) | Not specified | Reduction of the lamellar-to-hexagonal transition temperature by up to 20-23°C. | [3] | |

| X-Ray Diffraction | Phosphatidylethanolamine (PE) | Concentration-dependent | Alterations in the lipid membrane structure and regulation of the dimensions of the hexagonal lattice. | [3] |

| Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) | 20:1 (DEPE:OA) | Promotes the formation of a hexagonal II (HII) phase. | [1] | |

| Langmuir Isotherms | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 30 mol% | Monotonically decreased the elastic modulus of the monolayer, indicative of higher fluidity. | [4] |

| Membrane Fluctuation Analysis | Dioleoyl phosphatidylcholine (DOPC) | 10 mol% | Marginally decreases the bending rigidity from 9.5 × 10⁻²⁰ J to 9.2 × 10⁻²⁰ J. | [5] |

Experimental Protocols

Preparation of Oleic Acid-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes containing oleic acid using the thin-film hydration and extrusion method.[6][7][8][9][10]

Materials:

-

Phospholipids (e.g., POPC)

-

Oleic acid

-

Hydration buffer (e.g., 250 mM Tris-HCl, pH 8.0)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amounts of phospholipids and oleic acid in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Allow the lipid suspension to swell for at least 1 hour, with intermittent vortexing.

-

For unilamellar vesicles, subject the multilamellar vesicle suspension to multiple freeze-thaw cycles.

-

Extrude the liposome (B1194612) suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11 times) to obtain a homogenous population of unilamellar vesicles.

Measurement of Membrane Fluidity using Fluorescence Polarization with DPH

This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity via fluorescence polarization.[11][12][13][14][15]

Materials:

-

Liposome suspension (prepared as in 4.1) or cell suspension

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Fluorometer with polarization filters

Procedure:

-

Incubate the liposome or cell suspension with a final concentration of 1-2 µM DPH for 30-60 minutes at the desired temperature in the dark.

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Measure the fluorescence intensities parallel (IHV) and perpendicular (IHH) to the horizontally polarized excitation light to determine the G-factor (G = IHV / IHH).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Visualization of Membrane Fluidity using Laurdan Microscopy

This protocol describes the use of the fluorescent probe Laurdan to visualize membrane fluidity in cells or liposomes by microscopy.[16][17][18][19][20]

Materials:

-

Cells grown on coverslips or liposome suspension

-

Laurdan stock solution (e.g., 1 mM in DMSO)

-

Imaging buffer (e.g., HBSS)

-

Confocal or two-photon microscope with appropriate filter sets

Procedure:

-

Incubate cells or liposomes with a final concentration of 5-10 µM Laurdan for 30-60 minutes at 37°C.

-

Wash the sample twice with imaging buffer to remove excess probe.

-

Acquire fluorescence images at two emission wavelengths: one in the blue region (e.g., 440 nm) corresponding to the ordered (gel) phase and one in the green region (e.g., 500 nm) corresponding to the disordered (liquid-crystalline) phase, using an excitation wavelength of ~350-400 nm.

-

Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I500) / (I440 + I500)

-

Higher GP values (shifted towards red in a pseudocolored image) indicate lower membrane fluidity, while lower GP values (shifted towards blue) indicate higher fluidity.

Impact on Cellular Signaling Pathways

The alteration of membrane fluidity by oleic acid has significant consequences for cellular signaling. By modifying the membrane environment, oleic acid can influence the conformation, oligomerization, and activity of membrane-associated proteins, including receptors, enzymes, and ion channels.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Oleic acid can directly activate certain GPCRs, such as GPR40 (also known as FFA1), which is expressed in various cell types including pancreatic β-cells and cancer cells.[11][17] Activation of GPR40 by oleic acid can trigger downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16]

Activation of the PI3K/Akt Pathway

Studies have shown that oleic acid can promote the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[21] This activation can be mediated through GPCRs like GPR40 or by influencing the activity of receptor tyrosine kinases (RTKs) by altering the membrane environment.

Modulation of Protein Kinase C (PKC) Activity

Oleic acid can directly activate certain isoforms of protein kinase C (PKC) in the absence of diacylglycerol.[6][13][18][22] This direct activation is thought to occur through binding of oleic acid to a regulatory domain of PKC, leading to a conformational change that exposes the catalytic domain. This provides an alternative mechanism for PKC activation that is independent of PLC-mediated signaling.

Implications for Drug Development

The ability of oleic acid to modulate membrane fluidity has significant implications for drug development.

-

Enhanced Drug Delivery: Oleic acid and oleic acid-containing formulations can act as penetration enhancers, facilitating the transport of drugs across biological membranes, such as the skin and the blood-brain barrier.[15]

-

Modulation of Drug-Target Interactions: By altering the membrane environment, oleic acid can influence the conformation and activity of membrane-bound drug targets, potentially enhancing or inhibiting drug efficacy.

-

Development of Novel Therapeutics: A deeper understanding of how oleic acid-mediated changes in membrane fluidity impact disease-related signaling pathways can open new avenues for the development of therapeutics that target the biophysical properties of the cell membrane.

Conclusion

Oleic acid is a potent modulator of cell membrane fluidity, exerting its effects through its unique chemical structure. Its incorporation into membrane phospholipids disrupts the ordered packing of acyl chains, leading to a more fluid and dynamic lipid bilayer. This alteration in membrane biophysics has far-reaching consequences for cellular function, most notably in the realm of signal transduction. By influencing the activity of key signaling proteins such as GPCRs, PI3K, and PKC, oleic acid can regulate a wide range of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and harness the profound effects of oleic acid on cell membrane fluidity, with potential applications in both basic science and therapeutic development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Oleic acid blocks EGF-induced [Ca2+]i release without altering cellular metabolism in fibroblast EGFR T17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleic acid enhances G protein coupled receptor 43 expression in bovine intramuscular adipocytes but not in subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction forces and membrane charge tunability: Oleic acid containing membranes in different pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of protein kinase C by oleic acid. Determination and analysis of inhibition by detergent micelles and physiologic membranes: requirement for free oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential modulation of L-type calcium channel subunits by oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of membrane fluidity on tyrosine kinase activity of reconstituted epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oleic acid-induced metastasis of KRAS/p53-mutant colorectal cancer relies on concurrent KRAS activation and IL-8 expression bypassing EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of hydrophobic interactions between proteins and lipids: free fatty acids activate phospholipase C delta1 via allosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oleic acid promotes prostate cancer malignant phenotype via the G protein-coupled receptor FFA1/GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleic acid enhances proliferation and calcium mobilization of CD3/CD28 activated CD4+ T cells through incorporation into membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of platelet protein kinase C by oleic acid. Kinetic analysis of allosteric regulation and effects on autophosphorylation, phorbol ester binding, and susceptibility to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Web of Cellular Communication: Oleic Acid as a Key Signaling Molecule

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oleic acid, a monounsaturated omega-9 fatty acid, has long been recognized for its fundamental role in cellular metabolism and membrane structure. However, a growing body of evidence has firmly established its position as a critical signaling molecule, actively participating in a complex network of intracellular communication that governs a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the core signaling pathways modulated by oleic acid, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms through which oleic acid exerts its influence, from receptor activation to downstream gene expression changes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding of this multifaceted lipid messenger.

Introduction

Beyond its classical role as a metabolic substrate and a component of cellular lipids, oleic acid (OA) has emerged as a pleiotropic signaling molecule. It can directly interact with and modulate the activity of various receptors and enzymes, thereby initiating signaling cascades that impact cellular processes ranging from insulin (B600854) secretion and fatty acid oxidation to inflammation and cell proliferation. Understanding the nuances of oleic acid-mediated signaling is paramount for elucidating the molecular basis of numerous diseases and for the rational design of novel therapeutic interventions. This guide will focus on the well-characterized signaling pathways influenced by oleic acid, providing a technical overview for advanced scientific audiences.

Key Signaling Pathways Modulated by Oleic Acid

Oleic acid's signaling functions are diverse, impacting a range of cellular activities through distinct molecular pathways. This section will detail the primary signaling cascades initiated or modulated by oleic acid.

G-Protein Coupled Receptor 40 (GPR40/FFAR1) Signaling

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is prominently expressed in pancreatic β-cells and is a key mediator of fatty acid-stimulated insulin secretion. Oleic acid is a potent endogenous ligand for GPR40.[1][2][3][4]

Mechanism of Action:

Upon binding of oleic acid, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G-protein.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5] IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration ([Ca2+]i), along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis.[1][2][5] Furthermore, the elevation in [Ca2+]i can also activate L-type Ca2+ channels, leading to a further influx of extracellular Ca2+ and amplifying the insulin secretion signal.[1][2]

Quantitative Data:

| Parameter | Value | Cell Type/System | Reference(s) |

| Oleic Acid Concentration for [Ca2+]i increase | 1-10 µM (concentration-dependent) | Rat pancreatic β-cells | [1][2][3][4] |

| Glucose Requirement for OA-induced [Ca2+]i increase | Effective at 5.6, 8.3, and 11.2 mM glucose; Ineffective at 2.8 mM glucose | Rat pancreatic β-cells | [1][2][3] |

Signaling Pathway Diagram:

Caption: Oleic acid-induced GPR40 signaling cascade in pancreatic β-cells.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Oleic acid has been shown to activate AMPK, leading to increased fatty acid oxidation and reduced lipid synthesis.[6][7]

Mechanism of Action:

The precise mechanism by which oleic acid activates AMPK is still under investigation, but it appears to be independent of changes in the cellular AMP:ATP ratio.[7] One proposed mechanism involves the phosphorylation of AMPK at Threonine 172 on its α-subunit by upstream kinases, such as LKB1.[7] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[6] This inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.

Signaling Pathway Diagram:

Caption: Oleic acid-mediated activation of the AMPK signaling pathway.

Sirtuin 1 (SIRT1) - PGC-1α Axis

SIRT1 is an NAD+-dependent deacetylase that plays a critical role in metabolic regulation. Oleic acid can activate SIRT1, leading to the deacetylation and activation of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[8][9][10][11]

Mechanism of Action:

Oleic acid treatment in skeletal muscle cells has been shown to increase intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9][11] PKA then phosphorylates SIRT1 at Serine 434, enhancing its deacetylase activity.[8][9] Activated SIRT1 deacetylates PGC-1α, leading to its activation.[8][11][12] Active PGC-1α then co-activates nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) to increase the expression of genes involved in fatty acid oxidation.[8]

Quantitative Data:

| Parameter | Value | Cell Type/System | Reference(s) |

| Oleic Acid Treatment for Gene Expression Increase | 0.5 mM for 12 hours | C2C12 myotubes | [13] |

| Oleic Acid Administration in vivo | 1 g/kg (oral gavage) | Mice skeletal muscle | [13] |

Signaling Pathway Diagram:

Caption: Oleic acid activates the SIRT1-PGC-1α signaling axis.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are a family of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Oleic acid and its derivatives can act as ligands for PPARs, particularly PPARα and PPARδ.[14][15][16][17]

Mechanism of Action:

Upon binding to oleic acid or its metabolites, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation. For instance, oleic acid has been shown to activate PPARα in neurons, promoting neuronal differentiation.[14] In hepatic cells, oleic acid-induced activation of PPARδ can compensate for insulin resistance.[15]

Quantitative Data:

| Parameter | Value | Cell Type/System | Reference(s) |

| Fenofibrate (PPARα agonist) concentration to inhibit OA-induced steatosis | 5, 10, 50 µM (concentration-dependent) | HepG2 cells | [18] |

Signaling Pathway Diagram:

Caption: Oleic acid-mediated activation of PPAR signaling.

Modulation of Insulin Signaling

The effect of oleic acid on insulin signaling is complex and context-dependent. While some studies suggest a protective role against insulin resistance, others indicate that elevated levels of oleic acid can impair insulin signaling, particularly in the liver.[19][20][21][22][23]

Mechanisms of Impairment:

In hepatic cells, oleic acid can lead to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and induce the expression of CCAAT/enhancer-binding protein alpha (C/EBPα).[19] The interaction between STAT3 and C/EBPα enhances the promoter activity of Suppressor of Cytokine Signaling 3 (SOCS3).[19] SOCS3, in turn, can induce the proteasome-mediated degradation of Insulin Receptor Substrate 1 (IRS1), a key component of the insulin signaling pathway, thereby impairing downstream signaling.[19]

Mechanisms of Protection:

Conversely, in visceral adipocytes, oleic acid has been shown to have beneficial effects on the expression of genes related to the IRS1/PI3K pathway.[20][22] It can down-regulate the expression of the p85α regulatory subunit and up-regulate the expression of the p110β catalytic subunit of PI3K, leading to a decreased p85α/p110β ratio, which is associated with improved insulin sensitivity.[20]

Signaling Pathway Diagram (Impairment):

Caption: Oleic acid-induced impairment of hepatic insulin signaling.

Role in Cancer Cell Signaling

The influence of oleic acid on cancer cell signaling is multifaceted, with reports suggesting both pro- and anti-tumorigenic effects depending on the cancer type and cellular context.

Pro-tumorigenic Effects:

In some breast cancer cells, oleic acid can induce migration and invasion.[24][25] This can be mediated through the activation of FFAR1/4, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the PI3K/AKT pathway.[24] In ovarian cancer, oleic acid has been shown to activate the TGFβ-Smad3 signaling pathway, promoting proliferation and migration.[26]

Anti-tumorigenic Effects:

Conversely, in endometrial cancer, oleic acid has demonstrated anti-proliferative and anti-invasive activities.[27] These effects are linked to the upregulation of PTEN, a tumor suppressor, which in turn inhibits the PI3K/AKT/mTOR pathway.[27] Oleic acid can also suppress the overexpression of the HER2 (erbB-2) oncogene in some cancer cell lines.[28]

Signaling Pathway Diagram (Pro-tumorigenic in Breast Cancer):

Caption: Pro-tumorigenic signaling of oleic acid in breast cancer cells.

Experimental Protocols

A variety of experimental techniques are employed to investigate the signaling roles of oleic acid. Below are detailed methodologies for some of the key experiments cited in this guide.

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To determine the effect of oleic acid on intracellular calcium concentrations in living cells.

Methodology: Fura-2 Fluorescence Imaging

-

Cell Preparation: Plate cells (e.g., rat pancreatic β-cells) on glass coverslips and culture under appropriate conditions.

-

Dye Loading: Incubate the cells with the ratiometric calcium indicator Fura-2 acetoxymethyl (Fura-2 AM) in a physiological buffer (e.g., HEPES-buffered Krebs-Ringer bicarbonate buffer, KRBH) for a specified time (e.g., 30-60 minutes) at 37°C. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Imaging: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excitation and Emission: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm. The emission fluorescence is typically collected at 510 nm.

-

Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time.

-

Stimulation: Perfuse the cells with a buffer containing oleic acid at the desired concentrations.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration. Calibrate the system using ionophores (e.g., ionomycin) and buffers with known Ca2+ concentrations to convert the ratio to absolute [Ca2+]i values.

Experimental Workflow Diagram:

Caption: Workflow for measuring intracellular calcium using Fura-2 imaging.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To quantify the changes in the mRNA levels of target genes in response to oleic acid treatment.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., C2C12 myotubes) with oleic acid at the desired concentration and for the specified duration. Include a vehicle control (e.g., BSA-conjugated buffer).

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).

-

Thermocycling: Perform the qPCR reaction in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold. Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the oleic acid-treated samples to the vehicle control.

Experimental Workflow Diagram:

Caption: Workflow for gene expression analysis by quantitative PCR.

Small Interfering RNA (siRNA) Mediated Gene Silencing

Objective: To investigate the role of a specific gene (e.g., GPR40) in mediating the effects of oleic acid.

Methodology:

-

siRNA Design and Synthesis: Design and synthesize siRNAs that are specific to the target gene's mRNA sequence. A non-targeting or scrambled siRNA should be used as a negative control.

-

Transfection: Transfect the siRNAs into the cells using a suitable transfection reagent (e.g., lipid-based reagents). The optimal concentration of siRNA and transfection reagent should be determined empirically.

-

Incubation: Incubate the cells for a period (e.g., 24-72 hours) to allow for the degradation of the target mRNA and protein.

-

Verification of Knockdown: Assess the efficiency of gene silencing by measuring the mRNA levels of the target gene using qPCR and/or the protein levels using Western blotting.

-

Functional Assay: After confirming successful knockdown, treat the cells with oleic acid and perform the relevant functional assay (e.g., measurement of [Ca2+]i or insulin secretion).

-

Data Analysis: Compare the response to oleic acid in the cells transfected with the target siRNA to the response in cells transfected with the control siRNA. A diminished or absent response in the knockdown cells indicates that the target gene is involved in mediating the effect of oleic acid.

Experimental Workflow Diagram:

Caption: Workflow for siRNA-mediated gene silencing experiments.

Conclusion and Future Directions

Oleic acid is a remarkably versatile signaling molecule that orchestrates a wide array of cellular responses. Its ability to interact with a diverse set of receptors and enzymes underscores its importance in maintaining cellular homeostasis and its implication in various disease states. The signaling pathways detailed in this guide represent some of the most well-characterized mechanisms of oleic acid action, but it is likely that many more of its signaling roles are yet to be discovered.

For researchers and drug development professionals, a deep understanding of these pathways is crucial. Targeting these oleic acid-sensitive signaling nodes may offer novel therapeutic strategies for metabolic disorders, cancer, and inflammatory diseases. Future research should focus on further elucidating the context-dependent nature of oleic acid signaling, the interplay between different pathways, and the identification of novel oleic acid-binding proteins and their downstream effectors. The continued exploration of this fascinating lipid messenger holds great promise for advancing our understanding of cellular communication and for the development of next-generation therapeutics.

References